molecular formula C16H23BFNO3 B13721165 N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13721165
M. Wt: 307.2 g/mol
InChI Key: TWSVXQYCQBPSFR-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic ester group and a fluorinated ethyl chain, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a two-step substitution reaction. In the first step, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. Isovaleryl chloride is then added to the reaction mixture, and the reaction is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and other organic molecules.

Scientific Research Applications

N-(2-Fluoroethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:

Properties

Molecular Formula

C16H23BFNO3

Molecular Weight

307.2 g/mol

IUPAC Name

N-(2-fluoroethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H23BFNO3/c1-11-10-12(14(20)19-9-8-18)6-7-13(11)17-21-15(2,3)16(4,5)22-17/h6-7,10H,8-9H2,1-5H3,(H,19,20)

InChI Key

TWSVXQYCQBPSFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCF)C

Origin of Product

United States

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